4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide 4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 835-43-8
VCID: VC17329442
InChI: InChI=1S/C11H13N3O2/c1-8-7-14(10(15)12-8)11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,16)
SMILES:
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide

CAS No.: 835-43-8

Cat. No.: VC17329442

Molecular Formula: C11H13N3O2

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide - 835-43-8

Specification

CAS No. 835-43-8
Molecular Formula C11H13N3O2
Molecular Weight 219.24 g/mol
IUPAC Name 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide
Standard InChI InChI=1S/C11H13N3O2/c1-8-7-14(10(15)12-8)11(16)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,16)
Standard InChI Key UQRHEVITMSTPAV-UHFFFAOYSA-N
Canonical SMILES CC1CN(C(=O)N1)C(=O)NC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features an imidazolidine core (a saturated five-membered ring with two nitrogen atoms at positions 1 and 3) substituted with:

  • A methyl group at position 4.

  • A keto group (=O) at position 2.

  • A phenylcarboxamide moiety (-N-C(=O)-C₆H₅) at position 1.

This configuration confers both rigidity and polarity, influencing its reactivity and solubility . The IUPAC name, 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide, systematically describes these substituents.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number835-43-8
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight (g/mol)219.24
DSSTox Substance IDDTXSID50534527
Synonyms4-Methyl-2-oxo-N-phenylimidazolidine-1-carboxamide

Synthesis and Manufacturing

Synthetic Routes

Although explicit details for 4-methyl-2-oxo-N-phenylimidazolidine-1-carboxamide are scarce, its synthesis likely follows strategies common to imidazolidine derivatives:

  • Condensation Reactions:

    • Reaction of urea derivatives with α-amino ketones or aldehydes.

    • Example: Cyclocondensation of N-phenylcarbamoyl chloride with 4-methyl-2-iminoimidazolidine under basic conditions.

  • Multi-Step Functionalization:

    • Introduction of the phenylcarboxamide group via nucleophilic acyl substitution.

    • Methylation at position 4 using methylating agents like iodomethane .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Triethylamine, DCM, 0–5°CFacilitate carbamoyl chloride formation
2NH₃/EtOH, refluxCyclize to imidazolidine core
3CH₃I, K₂CO₃, DMFMethylate position 4

Purification and Characterization

  • Chromatography: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

  • Recrystallization: From ethanol or acetone to achieve high purity.

  • HPLC: For analytical purity assessment, though parameters remain unspecified in available literature .

PrecautionRationaleSource
Avoid inhalationPotential respiratory irritant
Use gloves/eye protectionPrevent dermal/ocular exposure
Store in inert atmosphereMinimize oxidation/hydrolysis

Regulatory Status

  • DSSTox ID: DTXSID50534527 indicates ongoing regulatory evaluation .

  • GHS Classification: Pending due to insufficient toxicological data .

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